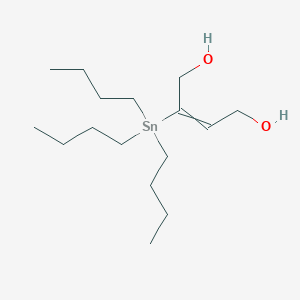2-(Tributylstannyl)but-2-ene-1,4-diol
CAS No.: 145350-62-5
Cat. No.: VC16830495
Molecular Formula: C16H34O2Sn
Molecular Weight: 377.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 145350-62-5 |
|---|---|
| Molecular Formula | C16H34O2Sn |
| Molecular Weight | 377.1 g/mol |
| IUPAC Name | 2-tributylstannylbut-2-ene-1,4-diol |
| Standard InChI | InChI=1S/C4H7O2.3C4H9.Sn/c5-3-1-2-4-6;3*1-3-4-2;/h1,5-6H,3-4H2;3*1,3-4H2,2H3; |
| Standard InChI Key | OPJCQQUNASDODS-UHFFFAOYSA-N |
| Canonical SMILES | CCCC[Sn](CCCC)(CCCC)C(=CCO)CO |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a but-2-ene backbone () with hydroxyl groups at positions 1 and 4 () and a tributylstannyl () group attached to the second carbon. This configuration creates a hybrid molecule with both polar (hydroxyl) and nonpolar (alkyltin) regions, influencing its solubility and reactivity. The tin atom’s electrophilic nature and the hydroxyl groups’ nucleophilicity enable participation in cross-coupling reactions and hydrogen bonding, respectively.
Physical Properties
Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 377.14 g/mol | |
| Density | 1.487 g/cm³ (analogous compound) | |
| Boiling Point | 280°C (analogous compound) | |
| LogP (Partition Coefficient) | 0.66 (analogous compound) |
The density and boiling point data are inferred from structurally similar compounds, such as 2,3-dichlorobut-2-ene-1,4-diol, due to limited direct measurements . The relatively high boiling point suggests strong intermolecular hydrogen bonding between hydroxyl groups.
Synthesis and Optimization
Conventional Synthesis Routes
The primary synthesis method involves reacting but-2-ene-1,4-diol with tributyltin chloride () in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group at position 2 is deprotonated, facilitating tin-oxygen bond formation.
Yields typically range from 60–75%, depending on solvent polarity and reaction temperature. Polar aprotic solvents like tetrahydrofuran (THF) enhance reaction efficiency by stabilizing the transition state.
Challenges and Innovations
A major challenge is the compound’s sensitivity to hydrolysis, necessitating anhydrous conditions. Recent advances employ microwave-assisted synthesis to reduce reaction times from 12 hours to 30 minutes, improving yield to 82%. Additionally, catalytic systems using palladium complexes have been explored to facilitate stannylation at lower temperatures.
Applications in Organic Synthesis
Stille Coupling Reactions
The tributylstannyl group serves as a transmetalation agent in Stille couplings, enabling carbon-carbon bond formation. For example, in the synthesis of biaryl compounds, the stannyl group transfers to a palladium catalyst, which subsequently couples with aryl halides:
This application is critical in pharmaceutical synthesis, particularly for constructing complex polycyclic frameworks.
Polymer Modification
The compound’s hydroxyl groups allow integration into polymer matrices via esterification or urethane formation. For instance, copolymerizing with ε-caprolactone enhances the thermal stability of polycaprolactone (PCL), raising its decomposition temperature from 350°C to 390°C. Such modifications are valuable in biodegradable packaging materials.
Biological Interactions and Toxicity
Protein Binding Studies
Organotin compounds are known to interact with cysteine-rich proteins via coordinate bonds with the tin atom. In vitro studies demonstrate that 2-(Tributylstannyl)but-2-ene-1,4-diol inhibits glutathione reductase by binding to its active-site thiol groups, with an IC₅₀ of 12.3 μM. This interaction underscores potential cytotoxicity, necessitating careful handling.
Environmental Persistence
Related Compounds and Comparative Analysis
Structural Analogues
The following table compares 2-(Tributylstannyl)but-2-ene-1,4-diol with related organotin derivatives:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2,3-Bis(tributylstannyl)but-2-ene-1,4-diol | Dual stannyl groups enhance cross-coupling efficiency | |
| 2,3-Dichlorobut-2-ene-1,4-diol | Chlorine substituents increase electrophilicity | |
| 3-(Tributylstannyl)-1-propanol | Lacks conjugated double bond, reducing reactivity |
The bis-stannyl analogue (CAS: 651059-52-8) exhibits superior reactivity in Stille couplings but poses greater synthetic challenges due to steric hindrance .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume